molecular formula C16H22N2S B5524866 N'-benzyl-N,N-dimethyl-N'-(thiophen-3-ylmethyl)ethane-1,2-diamine

N'-benzyl-N,N-dimethyl-N'-(thiophen-3-ylmethyl)ethane-1,2-diamine

Cat. No.: B5524866
M. Wt: 274.4 g/mol
InChI Key: JVEVXLFKSUHZHM-UHFFFAOYSA-N
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Description

N’-benzyl-N,N-dimethyl-N’-(thiophen-3-ylmethyl)ethane-1,2-diamine is an organic compound that features a unique structure combining a benzyl group, a thiophen-3-ylmethyl group, and an ethane-1,2-diamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-benzyl-N,N-dimethyl-N’-(thiophen-3-ylmethyl)ethane-1,2-diamine typically involves the following steps:

    Formation of the Benzylamine Intermediate: Benzylamine is reacted with formaldehyde and dimethylamine to form N,N-dimethylbenzylamine.

    Introduction of the Thiophen-3-ylmethyl Group: The N,N-dimethylbenzylamine is then reacted with thiophen-3-ylmethyl chloride in the presence of a base such as sodium hydride to introduce the thiophen-3-ylmethyl group.

    Formation of the Final Product: The resulting intermediate is then reacted with ethane-1,2-diamine under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-benzyl-N,N-dimethyl-N’-(thiophen-3-ylmethyl)ethane-1,2-diamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl and thiophen-3-ylmethyl positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzyl and thiophen-3-ylmethyl groups.

    Reduction: Reduced forms of the compound, potentially leading to the formation of secondary amines.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

N’-benzyl-N,N-dimethyl-N’-(thiophen-3-ylmethyl)ethane-1,2-diamine has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Medicine: Investigated for its potential as a pharmaceutical intermediate and for its biological activity.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-benzyl-N,N-dimethyl-N’-(thiophen-3-ylmethyl)ethane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target proteins. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    N’-benzyl-N,N-dimethylethylenediamine: Similar structure but lacks the thiophen-3-ylmethyl group.

    N,N-dimethylbenzylamine: Lacks the ethane-1,2-diamine backbone and thiophen-3-ylmethyl group.

    N,N-dimethylethylenediamine: Lacks both the benzyl and thiophen-3-ylmethyl groups.

Uniqueness

N’-benzyl-N,N-dimethyl-N’-(thiophen-3-ylmethyl)ethane-1,2-diamine is unique due to the presence of both the benzyl and thiophen-3-ylmethyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N'-benzyl-N,N-dimethyl-N'-(thiophen-3-ylmethyl)ethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2S/c1-17(2)9-10-18(13-16-8-11-19-14-16)12-15-6-4-3-5-7-15/h3-8,11,14H,9-10,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVEVXLFKSUHZHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(CC1=CC=CC=C1)CC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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